![molecular formula C17H10Cl2F6N6O B2401862 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrol-2-yl}-1-hydrazinecarboxamide CAS No. 338407-23-1](/img/structure/B2401862.png)
2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrol-2-yl}-1-hydrazinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrol-2-yl}-1-hydrazinecarboxamide is a useful research compound. Its molecular formula is C17H10Cl2F6N6O and its molecular weight is 499.2. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrol-2-yl}-1-hydrazinecarboxamide (CAS No. 320416-29-3) is a hydrazinecarboxamide derivative that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and anti-inflammatory applications. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is C18H15Cl2F6N5O, with a molecular weight of approximately 421.27 g/mol. The structure features a pyridine ring substituted with chlorine and trifluoromethyl groups, contributing to its unique pharmacological properties.
Anticancer Activity
Recent studies have explored the anticancer potential of various derivatives related to the compound . The following table summarizes findings from key studies:
Compound | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
2-Hydrazinecarboxamide derivative | MCF7 (breast cancer) | 3.79 | Induces apoptosis |
1H-Pyrrol-2-yl derivative | NCI-H460 (lung cancer) | 12.50 | Inhibits cell proliferation |
Triazole derivative | HepG2 (liver cancer) | 0.71 | DNA binding interaction |
These results indicate that modifications to the hydrazinecarboxamide structure can significantly enhance anticancer activity against various cell lines, suggesting a promising avenue for drug development.
Anti-inflammatory Activity
In addition to anticancer properties, compounds with similar structures have been evaluated for their anti-inflammatory effects. For instance, derivatives have shown inhibition of pro-inflammatory cytokines in vitro, which may be attributed to their ability to modulate NF-kB signaling pathways.
Study 1: Antitumor Efficacy
A study published in Nature examined the efficacy of hydrazinecarboxamide derivatives against multiple cancer types. The researchers found that certain derivatives exhibited significant cytotoxicity, leading to cell cycle arrest and apoptosis in treated cells. The study highlighted the importance of structural modifications in enhancing biological activity and selectivity towards cancer cells .
Study 2: Mechanistic Insights
Another investigation focused on the mechanism of action of related compounds, revealing that they function as inhibitors of specific kinases involved in tumor growth and progression. This study provided insights into how these compounds interact at the molecular level, potentially leading to more targeted therapeutic strategies .
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Research has shown that compounds with similar structural motifs exhibit promising antimicrobial properties. For instance, studies on related pyridine derivatives demonstrated significant antifungal and antibacterial activities against various pathogens, including yeasts and dermatophytes. The presence of halogenated groups, particularly trifluoromethyl and chlorinated functionalities, enhances the biological activity of these compounds by increasing their lipophilicity and ability to penetrate microbial membranes .
Antioxidant Properties
The antioxidant capabilities of hydrazinecarboxamide derivatives have been explored extensively. Compounds structurally related to the target molecule have been evaluated for their ability to scavenge free radicals, with some showing DPPH inhibition percentages comparable to well-known antioxidants like ascorbic acid. These findings suggest that the target compound may also possess significant antioxidant activity, making it a candidate for further investigation in oxidative stress-related diseases .
Potential in Drug Development
Given its structural complexity and biological activity, this compound may serve as a lead compound in drug discovery programs targeting various diseases. The dual functionality of possessing both antimicrobial and antioxidant properties positions it as a versatile candidate for further optimization and development into therapeutic agents.
Case Study 1: Synthesis and Evaluation of Antimicrobial Activity
A study synthesized a series of pyridine-based hydrazone derivatives that included similar chlorinated and trifluoromethyl groups. The synthesized compounds were screened for their antimicrobial efficacy against several bacterial strains, yielding promising results with minimum inhibitory concentrations (MICs) indicating strong antibacterial activity .
Case Study 2: Antioxidant Activity Assessment
In another research effort, derivatives containing hydrazinecarboxamide structures were tested for their antioxidant potential using the DPPH radical scavenging method. Results indicated that certain derivatives exhibited superior antioxidant activity compared to standard antioxidants, suggesting that modifications to the hydrazine framework could enhance efficacy .
Eigenschaften
IUPAC Name |
1-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]-3-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrol-2-yl]urea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10Cl2F6N6O/c18-10-4-8(16(20,21)22)6-26-13(10)29-30-15(32)28-12-2-1-3-31(12)14-11(19)5-9(7-27-14)17(23,24)25/h1-7H,(H,26,29)(H2,28,30,32) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZANUHQRDRUXRCO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=C1)NC(=O)NNC2=C(C=C(C=N2)C(F)(F)F)Cl)C3=C(C=C(C=N3)C(F)(F)F)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10Cl2F6N6O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.